Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Brand Name:
Vulcanchem
CAS No.:
117016-15-6
VCID:
VC0218996
InChI:
InChI=1S/C28H31NO12/c1-4-28(38)8-13(41-14-7-10(29)22(32)9(2)40-14)17-18(21(28)27(37)39-3)26(36)20-19(25(17)35)23(33)15-11(30)5-6-12(31)16(15)24(20)34/h5-6,9-10,13-14,21-22,30-32,35-36,38H,4,7-8,29H2,1-3H3/t9-,10-,13-,14-,21-,22+,28+/m0/s1
SMILES:
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O
Molecular Formula:
C28H31NO12
Molecular Weight:
573.5 g/mol
Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
CAS No.: 117016-15-6
Main Products
VCID: VC0218996
Molecular Formula: C28H31NO12
Molecular Weight: 573.5 g/mol
CAS No. | 117016-15-6 |
---|---|
Product Name | Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
Molecular Formula | C28H31NO12 |
Molecular Weight | 573.5 g/mol |
IUPAC Name | methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
Standard InChI | InChI=1S/C28H31NO12/c1-4-28(38)8-13(41-14-7-10(29)22(32)9(2)40-14)17-18(21(28)27(37)39-3)26(36)20-19(25(17)35)23(33)15-11(30)5-6-12(31)16(15)24(20)34/h5-6,9-10,13-14,21-22,30-32,35-36,38H,4,7-8,29H2,1-3H3/t9-,10-,13-,14-,21-,22+,28+/m0/s1 |
Standard InChIKey | QZUSXQWRSHCKJZ-BCMLCFFESA-N |
Isomeric SMILES | CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
SMILES | CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |
Canonical SMILES | CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |
Synonyms | (alpha-L-arabino-hexopyranosyl) isomer of 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone (alpha-L-ribo-hexopyranosyl) isomer of 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone 1-hydroxy-10-methoxycarbonyl-13-deoxocarminomycin 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone acosaminyl-epsilon-iso-rhodomycinone ATHR |
PubChem Compound | 3081657 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume